2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a phenyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable nucleophile, followed by oxidation and hydrolysis steps. One common method includes:
Aldol Condensation: Reacting 3-(trifluoromethyl)benzaldehyde with a nucleophile such as acetaldehyde in the presence of a base like sodium hydroxide.
Oxidation: The intermediate product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydrolysis: The final step involves hydrolysis of the oxidized product to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the effects of trifluoromethyl groups on biological activity.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects imparted by the trifluoromethyl group. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
- 2-Hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionic acid
Comparison: 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced lipophilicity, compared to similar compounds that may lack one of these functional groups. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQUJSMWNGHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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